
N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C13H16ClNO2 It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, along with a substituted phenyl ring containing chloro, ethoxy, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the substituted phenyl ring: The starting material, 3-chloro-4-ethoxy-5-methylphenylamine, is synthesized through a series of reactions involving chlorination, ethoxylation, and methylation of aniline derivatives.
Cyclopropanation: The substituted phenylamine is then subjected to cyclopropanation using reagents such as diazomethane or Simmons-Smith reagents to form the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Substituted phenyl derivatives
Applications De Recherche Scientifique
N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where cyclopropane derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: The cyclopropane ring and substituted phenyl group can interact with active sites of enzymes or receptors, modulating their activity.
Disruption of cellular processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or membrane integrity, leading to its biological effects.
Comparaison Avec Des Composés Similaires
N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide can be compared with similar compounds such as:
N-(4-Chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
N-(3-Chloro-4-ethoxyphenyl)cyclopropanecarboxamide: Lacks the methyl group, which can influence its chemical properties and interactions.
N-(3-Chloro-5-methylphenyl)cyclopropanecarboxamide: Lacks the ethoxy group, potentially altering its solubility and reactivity.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Propriétés
Numéro CAS |
90257-55-9 |
|---|---|
Formule moléculaire |
C13H16ClNO2 |
Poids moléculaire |
253.72 g/mol |
Nom IUPAC |
N-(3-chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C13H16ClNO2/c1-3-17-12-8(2)6-10(7-11(12)14)15-13(16)9-4-5-9/h6-7,9H,3-5H2,1-2H3,(H,15,16) |
Clé InChI |
NKSRSSAPWWPDLD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1C)NC(=O)C2CC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


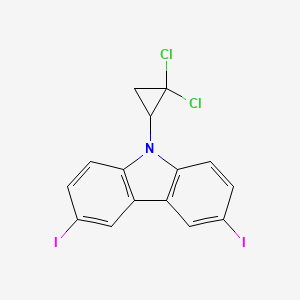
![2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine](/img/structure/B14371581.png)
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)

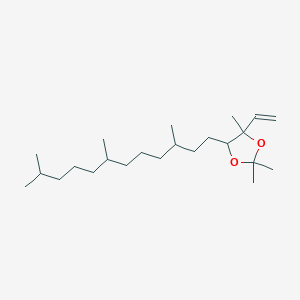
![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)


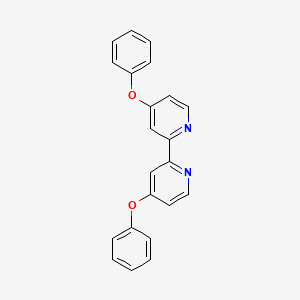
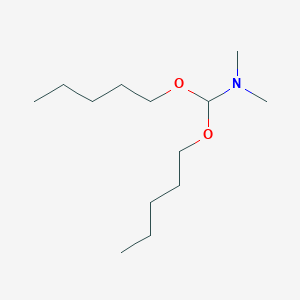
![3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile](/img/structure/B14371626.png)
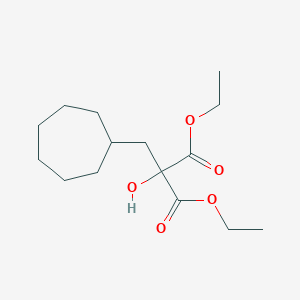

![2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one](/img/structure/B14371655.png)
